![molecular formula C14H13Br2N B14204454 2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline CAS No. 830324-28-2](/img/structure/B14204454.png)
2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline is an organic compound characterized by the presence of bromomethyl groups attached to an aniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline typically involves the bromomethylation of aniline derivatives. One common method includes the reaction of aniline with formaldehyde and hydrobromic acid, resulting in the formation of bromomethyl groups on the aromatic ring. The reaction is usually carried out under acidic conditions to facilitate the electrophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of protective groups and catalysts can improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, and secondary amines.
Oxidation Reactions: Formation of aldehydes and carboxylic acids.
Reduction Reactions: Formation of methylated derivatives.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline involves its interaction with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)phenylboronic acid
- 2-(Bromomethyl)phenylthiophene
- 2-(Bromomethyl)phenylpropionic acid
Uniqueness
2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline is unique due to the presence of two bromomethyl groups attached to an aniline structure This dual functionality allows for diverse chemical modifications and applications in various fields
Propiedades
Número CAS |
830324-28-2 |
|---|---|
Fórmula molecular |
C14H13Br2N |
Peso molecular |
355.07 g/mol |
Nombre IUPAC |
2-(bromomethyl)-N-[2-(bromomethyl)phenyl]aniline |
InChI |
InChI=1S/C14H13Br2N/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,17H,9-10H2 |
Clave InChI |
XWLYNZOESKEPMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CBr)NC2=CC=CC=C2CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl-](/img/structure/B14204376.png)
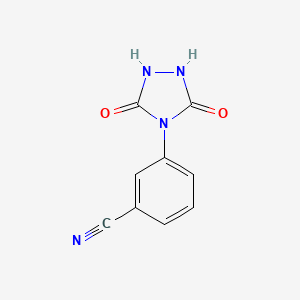
![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)
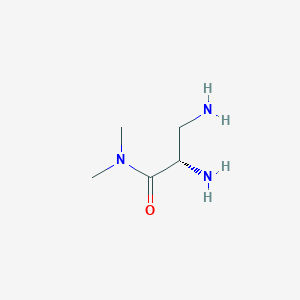
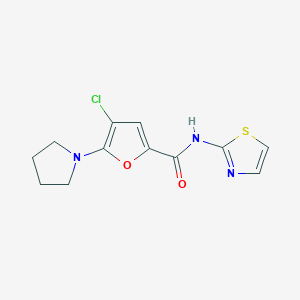
![4-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14204416.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
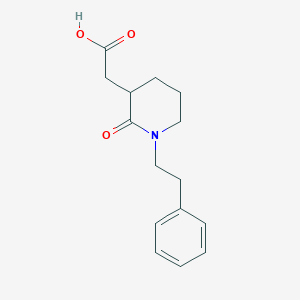
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
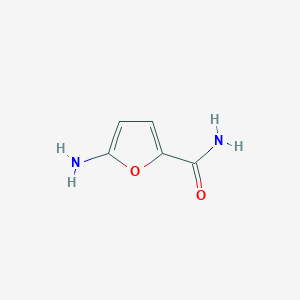
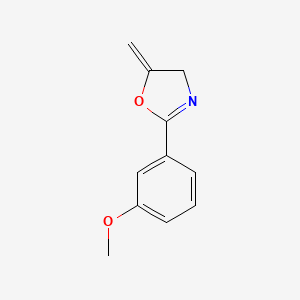
![5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14204478.png)
